molecular formula C7H9FNOP B6209536 2-(dimethylphosphoryl)-6-fluoropyridine CAS No. 2731011-09-7

2-(dimethylphosphoryl)-6-fluoropyridine

Cat. No.: B6209536
CAS No.: 2731011-09-7
M. Wt: 173.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylphosphoryl)-6-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylphosphoryl)-6-fluoropyridine typically involves the introduction of the dimethylphosphoryl group and the fluorine atom onto the pyridine ring. One common method involves the reaction of 2-chloro-6-fluoropyridine with dimethylphosphine oxide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the dimethylphosphoryl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(dimethylphosphoryl)-6-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands and catalysts.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(dimethylphosphoryl)-6-fluoropyridine involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The fluorine atom can enhance the compound’s stability and binding affinity through electronic effects. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and biological research.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylphosphoryl)pyridine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    6-fluoropyridine: Lacks the dimethylphosphoryl group, which affects its ability to interact with certain targets.

    2-(dimethylphosphoryl)-4-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to variations in chemical and biological properties.

Uniqueness

2-(dimethylphosphoryl)-6-fluoropyridine is unique due to the specific positioning of the dimethylphosphoryl group and the fluorine atom on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2731011-09-7

Molecular Formula

C7H9FNOP

Molecular Weight

173.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.